N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide, often referred to as ZM447439 in scientific literature, is a potent and selective inhibitor of Aurora kinases. [ [] ] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, particularly in mitosis. [ [] ] ZM447439 has been widely used as a valuable tool in various research areas, including cell biology, oncology, and drug discovery. Its role in scientific research is primarily centered around its ability to inhibit Aurora kinases, allowing researchers to investigate the functions of these kinases in various biological processes and disease models.
ZM-447439 was developed by AstraZeneca Pharmaceuticals and is classified as an ATP-competitive inhibitor. Its chemical structure is characterized by the formula N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide], with a molecular weight of 513.6 Dalton . The compound is primarily utilized in research settings to study cell cycle regulation and the mechanisms underlying tumorigenesis.
The synthesis of ZM-447439 involves several steps that are typical for producing complex organic molecules. While specific proprietary methods may not be publicly detailed, it is known that the compound can be synthesized through a series of chemical reactions involving quinazoline derivatives and morpholine moieties. The compound is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for biological assays, with concentrations often prepared at 10 mM for experimental use .
ZM-447439 features a complex molecular structure that includes:
The structural formula can be represented as follows:
This structure allows ZM-447439 to selectively interact with the ATP-binding sites of Aurora kinases, disrupting their function during mitosis .
In biological systems, ZM-447439 primarily acts by inhibiting the phosphorylation of histone H3 on serine 10, a substrate of Aurora kinases. This inhibition leads to disrupted chromosome alignment and segregation during cell division. The compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .
The mechanism by which ZM-447439 exerts its effects involves:
Relevant data indicate that ZM-447439 maintains its inhibitory effects across various cell lines when used at appropriate concentrations (IC50 values ranging from 0.9 μM to 3 μM depending on the specific cell type) .
ZM-447439 is primarily used in scientific research focused on:
Research has demonstrated its effectiveness in enhancing cardiac organoid differentiation from human pluripotent stem cells, indicating broader applications beyond oncology .
ZM-447439 functions as a highly specific ATP-competitive inhibitor that targets the catalytic kinase domain of Aurora kinases. It binds to the ATP-binding pocket through hydrogen bonding and hydrophobic interactions, directly competing with endogenous ATP molecules. This mechanism prevents the transfer of phosphate groups to downstream substrates, thereby arresting kinase-dependent signaling pathways. Biochemical analyses confirm that ZM-447439 achieves 50% inhibition (IC₅₀) at nanomolar concentrations for Aurora A and B isoforms, while requiring micromolar concentrations to inhibit non-Aurora kinases. The compound’s quinazoline core structure facilitates this selective binding, as it mimics the purine ring of ATP but incorporates substitutions that enhance affinity for Aurora’s unique hinge region residues [6] [8].
ZM-447439 exhibits distinct inhibitory potency across Aurora kinase family members, as quantified by enzymatic assays (Table 1). The compound demonstrates near-equivalent activity against Aurora A and B but shows reduced efficacy against Aurora C. This differential inhibition correlates with functional outcomes in cellular models: at IC₅₀ concentrations, ZM-447439 suppresses histone H3 phosphorylation (a primary Aurora B substrate) and disrupts centrosome maturation (governed by Aurora A). The 2.5-fold lower potency against Aurora C may reflect structural divergence in its catalytic cleft or altered ATP-binding dynamics [2] [4] [8].
Table 1: IC₅₀ Values of ZM-447439 Against Aurora Kinases
Kinase Isoform | IC₅₀ (nM) | Primary Cellular Function |
---|---|---|
Aurora A | 110 | Centrosome maturation, spindle assembly |
Aurora B | 130 | Chromosome biorientation, histone H3 phosphorylation |
Aurora C | 250 | Meiotic regulation, spermatogenesis |
The structural specificity of ZM-447439 arises from its interactions with conserved and divergent elements within Aurora kinase domains. X-ray crystallography studies reveal that the quinazoline scaffold anchors to the hinge region via:
Aurora C’s lower sensitivity correlates with a bulkier Leu194 residue that sterically hinders benzamide accommodation. Additionally, ZM-447439 exploits Aurora A/B-specific degrons (KEN box in Aurora A; D-box in Aurora B) to enhance complex stability, further contributing to isoform selectivity [2] [8].
Despite its selectivity, ZM-447439 exhibits measurable off-target activity against several kinases involved in mitotic regulation and oncogenic signaling (Table 2). The compound inhibits Src family kinases (Lck, Src) and MEK1 at concentrations >880 nM, which are ≈8-fold higher than its Aurora A/B IC₅₀ values. Critically, it shows negligible activity (IC₅₀ >10 μM) against CDK1/2/4, Plk1, Chk1, and IKK1/2 kinases. This profile suggests that cellular phenotypes observed at ≤2 μM ZM-447439 primarily reflect Aurora-specific inhibition, while higher concentrations may engage secondary targets implicated in apoptosis or survival pathways [2] [6] [7].
Table 2: Cross-Reactivity Profile of ZM-447439
Non-Aurora Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. Aurora B) |
---|---|---|
Lck | 0.88 | 6.8 |
Src | 1.03 | 7.9 |
MEK1 | 1.79 | 13.8 |
CDK1 | >10 | >76.9 |
Plk1 | >10 | >76.9 |
Selectivity ratio = IC₅₀(non-Aurora) / IC₅₀(Aurora B)
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6